Cas no 2227272-52-6 (2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene)

2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene is a halogenated aromatic compound featuring a bromo, fluoro, and trifluoromethyl substituent, along with a reactive vinyl group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions, fluorinated compound development, and pharmaceutical research. The presence of multiple electron-withdrawing groups enhances its reactivity in electrophilic substitutions and metal-catalyzed transformations. The vinyl group offers further functionalization potential, enabling applications in polymer chemistry and advanced material design. This compound is characterized by high purity and stability under controlled conditions, ensuring reliable performance in specialized synthetic workflows. Its versatility makes it suitable for constructing complex fluorinated scaffolds in medicinal and agrochemical applications.
2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene structure
2227272-52-6 structure
Product Name:2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene
CAS No:2227272-52-6
MF:C9H5BrF4
MW:269.03361582756
CID:5174589
Update Time:2026-03-04

2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene
    • 3-bromo-2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene
    • Inchi: 1S/C9H5BrF4/c1-2-5-7(11)4-3-6(8(5)10)9(12,13)14/h2-4H,1H2
    • InChI Key: XLTZEOMDMSMSBW-UHFFFAOYSA-N
    • SMILES: BrC1C(C=C)=C(C=CC=1C(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 213
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0

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Additional information on 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene

Recent Advances in the Study of 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene (CAS: 2227272-52-6)

The compound 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene (CAS: 2227272-52-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a vinyl group, bromo and fluoro substituents, and a trifluoromethyl group, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have explored its applications in drug discovery, material science, and agrochemical development, highlighting its potential as a key building block in medicinal chemistry.

One of the most notable advancements involves the use of 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene in the development of novel kinase inhibitors. Researchers have demonstrated that this compound can be efficiently incorporated into heterocyclic scaffolds, yielding potent inhibitors targeting specific oncogenic kinases. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyridine-based derivatives using this compound, which exhibited promising activity against non-small cell lung cancer (NSCLC) cell lines. The presence of the trifluoromethyl group was found to enhance both the binding affinity and metabolic stability of the resulting inhibitors.

In addition to its role in drug discovery, recent investigations have explored the utility of 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene in materials science. A study published in ACS Applied Materials & Interfaces in early 2024 demonstrated its application in the synthesis of fluorinated polymers with exceptional thermal stability and low dielectric constants. These polymers show potential for use in next-generation electronic devices, where their unique properties could address current limitations in performance and durability.

The synthetic methodologies for accessing 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene have also seen significant refinement. Recent work has focused on optimizing palladium-catalyzed cross-coupling reactions to improve yield and selectivity. A 2023 publication in Organic Letters detailed a highly efficient Suzuki-Miyaura coupling protocol that enables the late-stage functionalization of this compound, opening new avenues for the rapid generation of diverse chemical libraries for high-throughput screening.

From a safety and regulatory perspective, recent toxicological studies have provided important insights into the handling and use of 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene. While the compound exhibits moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment and engineering controls are recommended when working with this material. Environmental fate studies indicate that it undergoes relatively rapid photodegradation in aqueous systems, suggesting limited persistence in the environment.

Looking forward, the unique combination of reactivity and structural features present in 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene positions it as a valuable tool for medicinal chemists and materials scientists alike. Ongoing research is exploring its potential in the development of covalent inhibitors, where the vinyl group could serve as a Michael acceptor for targeted protein modification. Additionally, its application in the synthesis of fluorinated liquid crystals for display technologies represents an exciting area of investigation that may yield commercial applications in the near future.

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